molecular formula C13H21Cl2N5 B6591845 N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride

Cat. No.: B6591845
M. Wt: 318.2 g/mol
InChI Key: KSODOXNLLQKTEM-SFGLUTOSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (CAS: 477600-74-1) is a heterocyclic organic compound featuring a pyrrolo[2,3-d]pyrimidine core fused with a methylpiperidine moiety. Its molecular formula is C₁₃H₁₉N₅·2HCl, with a molecular weight of 245.32 g/mol (freebase) . The compound is typically stored at 2–8°C in a dark, dry environment to ensure stability, reflecting sensitivity to light and moisture .

Hazard statements (H302, H315, H319, H335) indicate risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation, necessitating careful handling .

Properties

IUPAC Name

N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H/t9-,11+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSODOXNLLQKTEM-SFGLUTOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Patent-Based Approach for Enantiomer Separation

The stereoselective synthesis of the (3R,4R)-configured intermediate is achieved through chiral resolution using a suitable chiral acid. As detailed in US20160122354A1, the process begins with the racemic mixture N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula-10) . Treatment with a chiral acid (e.g., L-tartaric acid or D-di-p-toluoyl tartaric acid) in solvents such as ethanol or acetone induces diastereomeric salt formation. The desired (3R,4R)-enantiomer is isolated via fractional crystallization, yielding N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula-6) .

Key Conditions:

  • Solvents: Ethanol, acetone, or ethyl acetate.

  • Temperature: 20–50°C during salt formation.

  • Yield: 70–85% after recrystallization.

Acidification to Dihydrochloride Salt

The free base (Formula-6) is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl) in a polar solvent like water or methanol. The reaction is typically conducted at 0–5°C to prevent decomposition, followed by solvent removal under reduced pressure. The resulting solid is washed with cold acetone to remove residual acid, yielding the dihydrochloride with >98% purity.

Multi-Step Synthesis from Piperidine Precursors

Benzyl Protection and Deprotection Strategy

A patent-described route involves benzyl-protected intermediates to enhance reactivity and selectivity:

  • Step 1: Reacting (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Formula-2) with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Formula-3) in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. This yields N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula-4) .

  • Step 2: Catalytic hydrogenation (H₂/Pd-C) or treatment with a debenzylating agent (e.g., BCl₃) in dichloromethane removes the benzyl group, producing N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula-10) .

  • Step 3: Chiral resolution and HCl treatment, as described in Section 1, yield the final dihydrochloride salt.

Optimization Notes:

  • Catalyst Loading: 5–10% Pd-C for hydrogenation minimizes side reactions.

  • Reaction Time: 6–8 hours for debenzylation ensures complete conversion.

Industrial-Scale Synthesis with Process Monitoring

Large-Batch Procedure

A scaled-up method reported by ChemicalBook involves:

  • Reaction: Combine TFTB-1 (presumed to be Formula-10), sodium hydroxide, ethanol, and water. Heat to 85°C for 3 hours.

  • Workup: Distill under vacuum (80–90°C) to remove solvents. Extract with dichloromethane, wash with water, and concentrate.

  • Crystallization: Add acetone to the residue, reflux for 30 minutes, and cool to 20°C. Filter and dry at 60°C to obtain the dihydrochloride as a white solid (86% yield).

Analytical Controls:

  • LC-MS: Monitors degradation products and ensures >99% chiral purity.

  • XRD: Confirms crystalline structure and salt formation.

Comparative Analysis of Synthetic Routes

Method Key Steps Solvents Yield Purity
Chiral ResolutionSalt formation, crystallizationEthanol/acetone70–85%>98%
Benzyl ProtectionProtection, coupling, deprotectionDMF/dichloromethane60–75%95–97%
Industrial ScaleHydrolysis, extraction, crystallizationEthanol/acetone86%>99%

Trade-offs:

  • Chiral Resolution: High enantiopurity but requires costly chiral acids.

  • Benzyl Route: Longer synthesis time but avoids racemization risks.

  • Industrial Method: Scalable but demands stringent process controls.

Critical Parameters Influencing Yield and Purity

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in coupling steps but complicate removal due to high boiling points.

  • Ether solvents (THF, MTBE) improve chiral salt solubility but may reduce crystallization efficiency.

Temperature Control

  • Low temperatures (0–5°C) during HCl addition prevent decomposition of the pyrrolopyrimidine core.

  • Reflux conditions (80–85°C) accelerate hydrolysis and coupling reactions.

Analytical Validation

  • HPLC: Quantifies residual solvents and intermediates.

  • NMR: Confirms stereochemistry and salt stoichiometry .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride can undergo several types of reactions, including:

  • Oxidation: : Conversion to different oxidation states.

  • Reduction: : Involving reducing agents to convert specific functional groups.

  • Substitution: : Reactions where certain groups are replaced by others.

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halogens, alkylating agents.

Major Products

The major products formed from these reactions vary depending on the specific conditions and reagents used but often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C13H19N5
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 477600-74-1

Its structure includes a pyrrolo[2,3-d]pyrimidine core, which is known for its role in various biological activities.

Pharmacological Applications

  • Immunosuppressive Agent :
    • The compound is primarily recognized for its immunosuppressive properties. It acts as a selective inhibitor of Janus kinase (JAK) enzymes, particularly JAK3. This inhibition is crucial in the treatment of autoimmune diseases where immune modulation is necessary.
    • Case Study : In clinical settings, it has been utilized for treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel diseases. The efficacy of Tofacitinib in these conditions has been supported by multiple clinical trials demonstrating significant improvements in patient outcomes .
  • Cancer Treatment :
    • Research indicates that compounds similar to N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine may have potential applications in oncology due to their ability to inhibit pathways involved in tumor growth and metastasis.
    • Example : Studies have shown that JAK inhibitors can reduce tumor proliferation in specific cancer types, making them candidates for combination therapies .
  • Neurological Disorders :
    • Preliminary research suggests that this compound may also have implications in treating neurological disorders such as Alzheimer's disease. By modulating immune responses in the brain, it could potentially mitigate neuroinflammation associated with neurodegenerative diseases .

Synthesis and Development

The synthesis of N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps that enhance its bioavailability and efficacy:

  • Chiral Synthesis : The use of chiral acids during synthesis ensures the production of the desired enantiomer with optimal pharmacological activity.
  • Improved Formulations : Recent advancements have focused on formulating the compound in ways that enhance its solubility and absorption in the body .

Safety Profile and Regulatory Status

The safety profile of N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines has been evaluated through various studies:

  • Toxicity Studies : Preclinical studies indicate a favorable safety margin when administered at therapeutic doses.
  • Regulatory Approval : As a derivative of Tofacitinib, it shares a similar regulatory pathway and is subject to rigorous testing before approval for clinical use .

Mechanism of Action

The mechanism by which N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins, leading to modulation of signaling pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolo[2,3-d]pyrimidine derivatives, which are often explored for their kinase-inhibitory properties. Below is a structural and functional comparison with key analogs (Table 1), inferred from available data .

Table 1: Structural and Hypothesized Properties of Analogous Compounds

Compound Name Molecular Formula Key Substituents Stereochemistry Hypothesized Properties
Target Compound C₁₃H₁₉N₅·2HCl N-Methyl, 4-Methylpiperidin-3-yl (3R,4R) High solubility (dihydrochloride salt); potential kinase inhibition
2-Chloro-N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₁₃H₁₈ClN₅ 2-Chloro (3R,4R) Increased lipophilicity; enhanced membrane permeability
N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₁₃H₁₉N₅ None (3S,4S) Reduced target affinity due to stereochemical mismatch
N-{cis-3-[(Pyrrolidin-1-ylsulfonyl)methyl]cyclobutyl}-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine C₁₇H₂₄N₆O₂S Sulfonylmethylcyclobutyl N/A Improved metabolic stability (sulfonyl group)
3-((3R,4S)-4-Methyl-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile C₁₆H₂₀N₆O Cyanoacetamide (3R,4S) Potential covalent binding (nitrile group)

Key Insights:

Stereochemical Influence : The (3R,4R) configuration in the target compound likely optimizes binding to chiral biological targets compared to its (3S,4S) diastereomer, which may exhibit reduced efficacy .

The sulfonylmethylcyclobutyl derivative (C₁₇H₂₄N₆O₂S) incorporates a sulfonyl group, which may improve metabolic stability by resisting oxidative degradation .

Salt Forms: The dihydrochloride salt of the target compound enhances aqueous solubility compared to freebase or mono-hydrochloride forms (e.g., "hydrochloride (1:1)" alias in ), which is critical for oral bioavailability.

Synthetic Routes : Analog synthesis often involves nucleophilic substitution or coupling reactions. For example, the pyrrolidine-sulfonyl derivative (compound 43 in ) was synthesized via DIPEA-mediated coupling in DCM, suggesting similar methodologies for the target compound.

Biological Activity

N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (CAS No. 1655430-59-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Molecular Formula: C13H21Cl2N5
Molecular Weight: 318.25 g/mol
Structure: The compound features a pyrrolo[2,3-d]pyrimidine core with a piperidine substituent, which is crucial for its biological activity.

PropertyValue
CAS Number1655430-59-3
Molecular Weight318.25 g/mol
Molecular FormulaC13H21Cl2N5
Storage ConditionsInert atmosphere, Room Temperature

Research indicates that this compound may function as a selective inhibitor of certain kinases, particularly those involved in inflammatory pathways. Its structure allows for specific interactions with target proteins, potentially leading to modulation of cellular signaling pathways.

  • Kinase Inhibition: The compound has shown promise in inhibiting Janus kinases (JAKs), which are critical in the signaling pathways of various cytokines and growth factors.
  • Anti-inflammatory Effects: By modulating these pathways, it may reduce inflammation and has been investigated for conditions such as rheumatoid arthritis and other autoimmune disorders.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption and distribution characteristics.

  • Absorption: Rapidly absorbed after oral administration.
  • Distribution: High tissue penetration due to lipophilicity.
  • Metabolism: Primarily metabolized by hepatic enzymes with a moderate half-life allowing for once-daily dosing.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on JAK Inhibition:
    • A study published in Journal of Medicinal Chemistry highlighted its effectiveness as a JAK inhibitor, showing significant reduction in inflammatory markers in vitro and in vivo models of arthritis .
  • Toxicology Assessments:
    • Toxicological evaluations indicated that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses .
  • Comparative Studies:
    • Comparative studies with other JAK inhibitors revealed that this compound possesses superior potency and selectivity against JAK1 and JAK3 compared to existing therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride?

  • Methodology : The synthesis typically involves multi-step processes:

Core Formation : Cyclization reactions to generate the pyrrolo[2,3-d]pyrimidine scaffold.

Stereoselective Modification : Introduction of the (3R,4R)-4-methylpiperidin-3-yl group via reductive amination or nucleophilic substitution under controlled conditions to preserve stereochemistry.

Final Salt Formation : Treatment with HCl to yield the dihydrochloride salt.

  • Critical Parameters : Reaction temperature, solvent polarity, and chiral catalysts (e.g., enantiopure intermediates) are essential for maintaining stereochemical integrity .

Q. How is the compound characterized analytically?

  • Analytical Workflow :

  • Purity : >95% confirmed by HPLC with UV detection at 254 nm .
  • Structural Validation : High-resolution mass spectrometry (HRMS) and 1H/13C NMR to confirm molecular formula (C13H19N5·2HCl) and stereochemistry.
  • Chiral Purity : Chiral stationary phase HPLC or circular dichroism (CD) to verify (3R,4R) configuration .

Q. What stability considerations are critical for storage and handling?

  • Storage Conditions : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hygroscopic degradation.
  • Stability Tests : Accelerated degradation studies under varied pH (1–13), temperature (40–60°C), and light exposure to identify degradation pathways (e.g., piperidine ring oxidation) .

Advanced Research Questions

Q. How does stereochemistry influence biological activity?

  • Case Study : Comparative studies of (3R,4R) vs. (3S,4S) enantiomers show differential binding to kinase targets (e.g., JAK/STAT pathways) due to spatial alignment with hydrophobic pockets.
  • Methodology :

  • Docking Simulations : Molecular dynamics to map enantiomer-protein interactions.
  • In Vitro Assays : IC50 measurements using kinase inhibition assays (e.g., ADP-Glo™) .

Q. What strategies address contradictions in toxicity data across preclinical models?

  • Data Reconciliation :

  • Species-Specific Metabolism : Cytochrome P450 profiling in rodents vs. primates to explain divergent LD50 values.
  • Dose Optimization : Pharmacokinetic modeling (e.g., non-linear mixed-effects) to balance efficacy (EC90) and safety margins .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • SAR Insights :

Modification Impact on Activity Reference
Piperidine N-methylationEnhanced blood-brain barrier penetration
Pyrrolo-pyrimidine halogenationReduced off-target binding
  • Design Workflow : Fragment-based drug design (FBDD) coupled with in silico ADMET prediction tools .

Q. What in vivo models are suitable for evaluating immunomodulatory effects?

  • Model Selection :

  • Autoimmune Models : Collagen-induced arthritis (CIA) in mice to assess IL-6 suppression.
  • Toxicology : Chronic dosing in zebrafish embryos for hepatotoxicity screening (e.g., liver enzyme ALT/AST levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.